molecular formula C4H9NO2 B1381309 L-2-Aminobutyric-3,3-D2 acid CAS No. 352431-37-9

L-2-Aminobutyric-3,3-D2 acid

Cat. No. B1381309
M. Wt: 105.13 g/mol
InChI Key: QWCKQJZIFLGMSD-NFTRXVFISA-N
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Description

L-2-Aminobutyric-3,3-D2 Acid is a compound with the molecular formula C4H7D2NO2 . It is an unnatural amino acid that is a key intermediate for the synthesis of several important pharmaceuticals .


Synthesis Analysis

The synthesis of L-2-Aminobutyric acid (L-ABA) can be achieved by chemical synthesis or enzymatic conversion . In a study, Escherichia coli THR strain with a modified pathway for threonine-hyperproduction was engineered via deletion of the rhtA gene from the chromosome. To redirect carbon flux from 2-ketobutyrate (2-KB) to L-ABA, the ilvIH gene was deleted to block the L-isoleucine pathway .


Molecular Structure Analysis

The molecular structure of L-2-Aminobutyric-3,3-D2 Acid consists of 4 Carbon atoms, 7 Hydrogen atoms, 2 Deuterium atoms, 1 Nitrogen atom, and 2 Oxygen atoms .


Chemical Reactions Analysis

The production of L-2-Aminobutyric acid (L-ABA) involves various chemical reactions. For instance, in the metabolic engineering approach, the carbon flux is redirected from 2-ketobutyrate (2-KB) to L-ABA by deleting the ilvIH gene to block the L-isoleucine pathway .


Physical And Chemical Properties Analysis

The average mass of L-2-Aminobutyric-3,3-D2 Acid is 105.132 Da, and its Monoisotopic mass is 105.075882 Da .

Scientific Research Applications

Summary of Application

L-2-Aminobutyric acid (L-ABA) has huge potential for industrial application in the field of microbial fermentation for enzyme production and whole-cell catalysis . The catalytic capacities of cells are directly related to the fermentation process .

Methods of Application

Using a 50 L fermenter, the effects of initial glycerol concentration in the medium and rotating speed on cell catalytic capacity were investigated . Fermentation cells showed the best catalytic activity when the initial glycerol concentration was 12 g/L and the rotating speed was 250 rpm .

Results or Outcomes

The enzyme activities of leucine dehydrogenase and formate dehydrogenase reached 129.87 U/g DCW and 437.02 U/g DCW, respectively, and the intracellular NAD(H) concentration reached 14.94 μmol/g DCW .

2. Metabolic Engineering

Summary of Application

L-ABA is produced by expanding the natural metabolic network of Escherichia coli using a metabolic engineering approach .

Methods of Application

The Escherichia coli THR strain with a modified pathway for threonine-hyperproduction was engineered via deletion of the rhtA gene from the chromosome. To redirect carbon flux from 2-ketobutyrate (2-KB) to L-ABA, the ilvIH gene was deleted to block the L-isoleucine pathway .

Results or Outcomes

The final engineered strain E. coli THR Δ rhtA Δ ilvIH /Gap- ilvA*-Pbs- leuDH was able to produce 9.33 g/L of L-ABA with a yield of 0.19 g/L/h by fed-batch fermentation in a 5 L bioreactor .

3. Pharmaceutical Manufacturing

Summary of Application

L-ABA is an essential precursor as an unnatural chiral amino acid in pharmaceutical manufacturing . It can serve as an intermediate for the manufacture of the anti-tuberculosis drug ethambutol and the anti-epilepsy drug levetiracetam .

Methods of Application

L-ABA can be synthesized via chemical and biological methods . Biological synthesis strategies have been extensively studied and mainly include microbial fermentation and enzyme catalysis .

Results or Outcomes

The demand for L-ABA as a key drug intermediate has greatly increased, and there is considerable motivation to establish an effective and pollution-free method .

4. Biofuel Production

Summary of Application

L-2-Aminobutyric acid can be used in the production of biofuels. Certain strains of yeast can metabolize L-2-Aminobutyric acid to produce biofuels .

Methods of Application

Yeasts are incubated for 72 hours in selective SC medium buffered to pH 7, and are either supplied with 0.5 g/L (S)-2-aminobutyric acid or are grown without additional (S)-2-aminobutyric acid supply .

Results or Outcomes

The results of this application are not specified in the source .

5. Chemical Raw Material

Summary of Application

L-2-Aminobutyric acid is an important chemical raw material .

Methods of Application

The specific methods of application as a chemical raw material are not specified in the source .

Results or Outcomes

The results of this application are not specified in the source .

6. Chiral Pharmaceutical Intermediate

Summary of Application

L-2-Aminobutyric acid is a chiral pharmaceutical intermediate .

Methods of Application

The specific methods of application as a chiral pharmaceutical intermediate are not specified in the source .

Results or Outcomes

The results of this application are not specified in the source .

4. Biofuel Production

Summary of Application

L-2-Aminobutyric acid can be used in the production of biofuels. Certain strains of yeast can metabolize L-2-Aminobutyric acid to produce biofuels .

Methods of Application

Yeasts are incubated for 72 hours in selective SC medium buffered to pH 7, and are either supplied with 0.5 g/L (S)-2-aminobutyric acid or are grown without additional (S)-2-aminobutyric acid supply .

Results or Outcomes

The results of this application are not specified in the source .

5. Chemical Raw Material

Summary of Application

L-2-Aminobutyric acid is an important chemical raw material .

Methods of Application

The specific methods of application as a chemical raw material are not specified in the source .

Results or Outcomes

The results of this application are not specified in the source .

6. Chiral Pharmaceutical Intermediate

Summary of Application

L-2-Aminobutyric acid is a chiral pharmaceutical intermediate .

Methods of Application

The specific methods of application as a chiral pharmaceutical intermediate are not specified in the source .

Results or Outcomes

The results of this application are not specified in the source .

Future Directions

The demand for L-2-Aminobutyric acid (L-ABA) as a key drug intermediate has greatly increased in recent years. There is considerable motivation to establish an effective and pollution-free method for its production . The development of a fermentation strategy to enhance the catalytic efficiency of recombinant Escherichia coli for L-2-aminobutyric acid production is a promising approach .

properties

IUPAC Name

(2S)-2-amino-3,3-dideuteriobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m0/s1/i2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCKQJZIFLGMSD-NFTRXVFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

105.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-2-Aminobutyric-3,3-D2 acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-2-Aminobutyric-3,3-D2 acid
Reactant of Route 2
L-2-Aminobutyric-3,3-D2 acid
Reactant of Route 3
L-2-Aminobutyric-3,3-D2 acid
Reactant of Route 4
L-2-Aminobutyric-3,3-D2 acid
Reactant of Route 5
L-2-Aminobutyric-3,3-D2 acid
Reactant of Route 6
L-2-Aminobutyric-3,3-D2 acid

Citations

For This Compound
1
Citations
K Chikh, F Flourie, K Arab, JP Steghens - Journal of Chromatography B, 2005 - Elsevier
γ-Glutamylcysteine ligase (GCL) combines cysteine and glutamate through its gamma carboxyl moiety as the first step for glutathione (GSH) synthesis and is considered to be the rate-…
Number of citations: 6 www.sciencedirect.com

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